molecular formula C10H11N5O3S B2584584 5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole CAS No. 311765-61-4

5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole

Cat. No.: B2584584
CAS No.: 311765-61-4
M. Wt: 281.29
InChI Key: WCZPIPRYSNPQIK-UHFFFAOYSA-N
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Description

5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole is an organic compound that features a tetrazole ring substituted with a 4-methoxy-3-nitrobenzylthio group and a methyl group

Scientific Research Applications

5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Employed as a probe to study biochemical pathways and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole typically involves the following steps:

    Formation of the Benzylthio Intermediate: The starting material, 4-methoxy-3-nitrobenzyl chloride, is reacted with sodium thiolate to form the 4-methoxy-3-nitrobenzylthio intermediate.

    Tetrazole Formation: The benzylthio intermediate is then reacted with sodium azide and a suitable catalyst under controlled conditions to form the tetrazole ring.

    Methylation: The final step involves the methylation of the tetrazole ring using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of 5-[(4-methoxy-3-aminobenzyl)thio]-1-methyl-1H-tetrazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrazole ring may also play a role in binding to specific sites on target molecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-methoxy-3-nitrobenzyl)thio]-1H-tetrazole
  • 5-[(4-methoxy-3-nitrobenzyl)thio]-1-ethyl-1H-tetrazole
  • 5-[(4-methoxy-3-nitrobenzyl)thio]-1-phenyl-1H-tetrazole

Uniqueness

5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1-methyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3S/c1-14-10(11-12-13-14)19-6-7-3-4-9(18-2)8(5-7)15(16)17/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZPIPRYSNPQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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